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Compound Name: Elinzanetant

Cat. No.: B1671173

A comprehensive review of clinical trial data reveals that elinzanetant, a first-in-class dual
neurokinin-1 and -3 (NK-1, NK-3) receptor antagonist, effectively reduces the frequency and
severity of vasomotor symptoms (VMS) associated with menopause in a variety of patient
populations. This guide provides a detailed comparison of elinzanetant's performance against
other non-hormonal treatments, supported by experimental data from pivotal clinical trials.

Elinzanetant has shown consistent efficacy in postmenopausal women with moderate to
severe VMS, as well as in women experiencing VMS as a result of endocrine therapy for breast
cancer.[1][2] Clinical trial data from the OASIS program (OASIS 1, 2, 3, and 4) have
demonstrated statistically significant reductions in VMS frequency and severity compared to
placebo.[3] Furthermore, elinzanetant has been shown to improve sleep quality and
menopause-related quality of life.

Comparative Efficacy of Non-Hormonal VMS
Treatments

The following tables summarize the efficacy of elinzanetant in comparison to other notable
non-hormonal treatments for VMS.

Table 1: Efficacy of Elinzanetant in Different Patient
Populations (OASIS Clinical Trial Program)
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Change in Change in
Patient Daily VMS Daily VMS
. Study Treatment Arm .
Population Frequency Severity from
from Baseline Baseline
Postmenopausal Week 4: -3.3; Week 4: -0.3;
women with OASIS 1 Elinzanetant 120 Week 12:-3.2 (p  Week 12: -0.4 (p
moderate to mg <0.001 vs. <0.001 vs.
severe VMS placebo) placebo)
Postmenopausal Week 4: -3.0; Week 4: -0.2;
women with Elinzanetant 120 Week 12: -3.2 (p  Week 12: -0.3 (p
OASIS 2
moderate to mg <0.001 vs. <0.001 vs.
severe VMS placebo) placebo)
Week 12: o
Postmenopausal o Statistically
] ] Statistically o
women with VMS Elinzanetant 120 o significant
o OASIS 3 significant ]
(no minimum mg ) reduction vs.
reduction vs.
frequency) placebo
placebo
Women with o
) Statistically
endocrine ) o
) Elinzanetant 120  Week 1: -4.0 (vs.  significant
therapy-induced OASIS 4

VMS (HR+

breast cancer)

mg

-1.8 for placebo)

reduction vs.

placebo

Table 2: Comparative Efficacy of Other Non-Hormonal

VMS Treatments

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Treatment

Mechanism of Action

Key Efficacy Findings

Fezolinatant

Neurokinin-3 (NK-3) receptor

antagonist

Significantly reduces VMS
frequency and severity at 4

and 12 weeks.

Paroxetine (SSRI)

Selective Serotonin Reuptake
Inhibitor

Reduces hot flash frequency
by 33%-67% compared to
14%-38% with placebo.

Venlafaxine (SNRI)

Serotonin-Norepinephrine

Reuptake Inhibitor

~50% reduction in VMS
frequency after 8 weeks,
comparable to low-dose

estradiol.

Bazedoxifene/Conjugated

Estrogens

Estrogen agonist/antagonist

Shown to relieve menopause-
associated VMS and vaginal

atrophy.

Experimental Protocols
Elinzanetant: OASIS Clinical Trial Program

The OASIS program consists of four Phase 3, multicenter, randomized, double-blind, placebo-

controlled studies.

e OASIS 1 (NCT05042362) and OASIS 2 (NCT05099159):

o Participants: Postmenopausal women aged 40 to 65 years with moderate to severe VMS.

o Intervention: Oral elinzanetant 120 mg once daily or placebo for 12 weeks, followed by a

14-week active treatment period.

o Primary Endpoints: Mean change from baseline in the frequency and severity of moderate

to severe VMS at weeks 4 and 12.

o Secondary Endpoints: Improvements in sleep disturbances and menopause-related

quality of life.
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o OASIS 3 (NCT05030584):

o

Participants: Postmenopausal women aged 40 to 65 years with VMS, with no minimum
frequency threshold for inclusion.

o Intervention: Oral elinzanetant 120 mg once daily or placebo for 52 weeks.

o Primary Endpoint: Mean change from baseline in the frequency of moderate to severe
VMS at week 12.

o Secondary Endpoints: Long-term safety and efficacy, including effects on sleep and quality
of life.

e OASIS 4 (NCT05587296):

o Participants: Women aged 18 to 70 years receiving endocrine therapy for hormone
receptor-positive breast cancer and experiencing VMS.

o Intervention: Oral elinzanetant 120 mg once daily or placebo for 12 weeks, followed by a
40-week active treatment period.

o Primary Endpoints: Mean change from baseline in the frequency and severity of moderate
to severe VMS at weeks 4 and 12.

Fezolinatant: SKYLIGHT 1 (NCT04003155) and
SKYLIGHT 2 (NCT04003142) Trials

o Participants: Women aged 40-65 years with an average of seven or more moderate-to-
severe hot flashes per day.

« Intervention: Randomized to receive once-daily placebo, fezolinatant 30 mg, or fezolinatant
45 mg for 12 weeks, followed by a 40-week active treatment extension.

e Primary Endpoints: Mean change from baseline in VMS frequency and severity at weeks 4
and 12.

SSRI/SNRI: Venlafaxine Trial (MsFLASH-03)
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o Participants: Perimenopausal and postmenopausal women with >2 bothersome VMS per
day.

« Intervention: Randomized to receive low-dose oral 17-beta-estradiol 0.5 mg/day, venlafaxine
XR 75 mg/day, or placebo for 8 weeks.

e Primary Endpoint: Mean daily frequency of VMS after 8 weeks of treatment.

Signaling Pathways and Mechanism of Action

Vasomotor symptoms are understood to originate from the hypothalamus, specifically involving
the Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons. During menopause, declining
estrogen levels lead to hypertrophy and overactivity of these neurons, disrupting
thermoregulation.

Elinzanetant is a dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3)
receptors. By blocking these receptors, elinzanetant modulates the activity of KNDy neurons,
thereby helping to restore normal thermoregulation and reduce the frequency and severity of
VMS. The dual antagonism may also contribute to improvements in sleep, as NK-1 receptors
are implicated in sleep regulation.

Hypothalamus

Vasomotor Symptoms
(Hot Flashes)

Therapeutic|Intervention

Elinzanetant
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Signaling pathway of vasomotor symptoms and elinzanetant's mechanism of action.

Screening & Enrollment

Patient Population
(e.g., Postmenopausal Women with VMS)

Screening

Inclusion/Exclusion Criteria Met

Randomization

Randomized, Double-Blind Allocation

Treatment Period

Elinzanetant Placebo Active Comparator
(e.g., 120 mg once daily) (e.g., Fezolinatant, SSRI)

Primary Endpoints: Secondary Endpoints:
- VMS Frequency - Sleep Disturbance
- VMS Severity - Quality of Life

Data Analysis

Statistical Analysis

(Comparison of Treatment Arms)

Click to download full resolution via product page

Generalized experimental workflow for VMS clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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